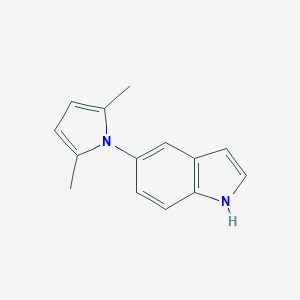

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-10-3-4-11(2)16(10)13-5-6-14-12(9-13)7-8-15-14/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOULQHBHFWLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC3=C(C=C2)NC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435313 | |

| Record name | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151273-51-7 | |

| Record name | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the novel heterocyclic compound, 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. The synthesis is primarily achieved through the Paal-Knorr pyrrole synthesis, a well-established and versatile method for the formation of substituted pyrroles. This document outlines the synthetic pathway, detailed experimental protocols, and the logical workflow for the preparation of this target molecule.

Synthetic Pathway

The synthesis of this compound is accomplished via the condensation reaction between 5-amino-1H-indole and 2,5-hexanedione (acetonylacetone). This reaction is a classic example of the Paal-Knorr pyrrole synthesis, which involves the formation of a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2][3] The reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid such as acetic acid often used to accelerate the reaction.[4]

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

5-Amino-1H-indole

-

2,5-Hexanedione (Acetonylacetone)

-

Glacial Acetic Acid (or another suitable solvent/catalyst)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-1H-indole (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

-

To this solution, add 2,5-hexanedione (1.0 to 1.2 equivalents).

-

The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified. This can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The fractions containing the pure product are collected and the solvent is evaporated.

-

The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

Quantitative Data

As this is a novel compound, specific quantitative data from a definitive source is not available. The following tables are provided as a template for researchers to populate with their experimental findings.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (5-Amino-1H-indole : 2,5-Hexanedione) | |

| Solvent | |

| Catalyst | |

| Reaction Temperature (°C) | |

| Reaction Time (h) | |

| Yield (%) | |

| Melting Point (°C) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted shifts: Signals for the indole and 2,5-dimethylpyrrole moieties. The pyrrole protons are expected to appear as a singlet, and the methyl groups on the pyrrole as a singlet. The indole protons will show characteristic aromatic splitting patterns. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted shifts: Resonances corresponding to the carbon atoms of the indole and 2,5-dimethylpyrrole rings. |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ expected for C₁₄H₁₄N₂. |

Signaling Pathway and Mechanism

The Paal-Knorr synthesis of this compound proceeds through a well-understood mechanism. The reaction is initiated by the nucleophilic attack of the primary amine of 5-amino-1H-indole on one of the carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular cyclization and subsequent dehydration steps to form the aromatic pyrrole ring.

The following diagram illustrates the key steps in the Paal-Knorr reaction mechanism:

Caption: Mechanism of the Paal-Knorr synthesis of the target compound.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. It is intended to be a starting point for researchers, who are encouraged to adapt and optimize the provided protocols to achieve the successful synthesis of this novel compound.

References

In-depth Technical Guide: 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole

CAS Number: 151273-51-7

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a technical guide on the chemical compound 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. Due to the limited availability of published data, this guide focuses on the fundamental properties, general synthesis strategies, and potential biological significance based on related structures.

Compound Identification and Properties

A thorough review of scientific literature and chemical databases indicates that while this compound is cataloged and available from commercial suppliers, detailed experimental studies and quantitative data are not extensively reported in publicly accessible resources.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 151273-51-7 |

| Molecular Formula | C₁₄H₁₄N₂ |

| Molecular Weight | 210.28 g/mol |

| Canonical SMILES | CC1=CC=C(N1)C2=CC3=C(C=C2)NC=C3 |

This data is computationally derived or sourced from chemical supplier catalogs.

General Synthesis Strategies

A plausible synthetic route would involve the Paal-Knorr pyrrole synthesis, a widely used method for constructing pyrrole rings. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Below is a conceptual workflow for the synthesis.

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (General Paal-Knorr Synthesis)

This is a generalized protocol and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a solution of 5-aminoindole in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add an equimolar amount of acetonylacetone (2,5-hexanedione).

-

Catalysis: An acid catalyst, such as a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid, is typically added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

Direct biological activity or involvement in specific signaling pathways for this compound has not been documented. However, the indole and pyrrole moieties are prevalent in many biologically active compounds, suggesting that this hybrid molecule could be of interest in drug discovery.

Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, pyrrole-containing compounds are also of significant interest in medicinal chemistry. The combination of these two heterocyclic rings in a single molecule could lead to novel biological activities.

Given the structural motifs, potential, yet unproven, areas of investigation for this compound could include its activity as a kinase inhibitor, an antimicrobial agent, or a modulator of protein-protein interactions. Further screening and in-vitro studies would be necessary to elucidate any biological function.

The following diagram illustrates a generalized workflow for the initial biological screening of a novel compound like this compound.

A Technical Guide to the Spectroscopic Characterization of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the spectroscopic profile of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. As direct experimental data for this specific molecule is not available in published literature, this guide synthesizes information from its core fragments—indole and 2,5-dimethyl-1H-pyrrole—to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Furthermore, it outlines detailed hypothetical protocols for its synthesis via a Paal-Knorr condensation and for its subsequent spectroscopic analysis. This whitepaper is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel indole derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Similarly, pyrrole derivatives exhibit a wide range of biological activities. The novel compound this compound, which combines these two important pharmacophores, represents a target of significant interest for drug discovery and materials science. Its synthesis and characterization are crucial first steps in exploring its potential applications.

This guide provides an in-depth summary of the expected spectroscopic data for the title compound. By analyzing the known spectral properties of indole and 2,5-dimethyl-1H-pyrrole, we can predict the key signals and fragmentation patterns that would confirm the successful synthesis of this new chemical entity.

Spectroscopic Data of Constituent Fragments

To predict the spectroscopic characteristics of the target molecule, it is essential to first understand the data for its building blocks: indole and 2,5-dimethyl-1H-pyrrole.

Indole

Indole is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.[2]

Table 1: NMR Spectroscopic Data for Indole

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm |

| H-1 (N-H) | 11.08 | C-2 | 124.1 |

| H-2 | 7.39 | C-3 | 102.1 |

| H-3 | 6.42 | C-3a | 127.9 |

| H-4 | 7.53 | C-4 | 120.8 |

| H-5 | 7.03 | C-5 | 121.8 |

| H-6 | 6.94 | C-6 | 119.2 |

| H-7 | 7.43 | C-7 | 111.4 |

| C-7a | 135.8 | ||

| Data sourced from publicly available spectral databases.[3] |

Table 2: IR and Mass Spectrometry Data for Indole

| Spectroscopy | Key Features |

| IR (KBr, cm⁻¹) | ~3406 (N-H stretch), ~3049 (aromatic C-H stretch), ~1577, 1508 (aromatic C=C stretch), ~1456 (C-C in ring stretch)[4] |

| Mass Spec (EI) | Molecular Ion [M]⁺: m/z = 117.15[5] |

2,5-dimethyl-1H-pyrrole

This is a derivative of pyrrole with methyl groups at the 2 and 5 positions.

Table 3: NMR Spectroscopic Data for 2,5-dimethyl-1H-pyrrole

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |

| H-1 (N-H) | ~7.7 (broad s) | C-2, C-5 | 128.0 |

| H-3, H-4 | 5.75 (s) | C-3, C-4 | 105.8 |

| -CH₃ | 2.23 (s) | -CH₃ | 12.9 |

| Data sourced from publicly available spectral databases.[6][7] |

Table 4: IR and Mass Spectrometry Data for 2,5-dimethyl-1H-pyrrole

| Spectroscopy | Key Features |

| IR (Gas Phase, cm⁻¹) | ~3400 (N-H stretch), ~2920 (aliphatic C-H stretch), ~1500 (C=C stretch)[8] |

| Mass Spec (EI) | Molecular Ion [M]⁺: m/z = 95.14[9] |

Predicted Spectroscopic Data for this compound

The following tables present the predicted spectroscopic data for the target molecule. These predictions are based on established principles of spectroscopy and the known effects of substituents on chemical shifts and vibrational frequencies. The molecular weight is calculated to be 224.29 g/mol .

Table 5: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale |

| Indole N-H | ~11.2 | broad s | Similar to unsubstituted indole, minor electronic effect from C-5 substituent. |

| Indole H-2 | ~7.5 | t | Pyrrolyl group at C-5 will have a modest deshielding effect. |

| Indole H-3 | ~6.5 | t | Similar to indole. |

| Indole H-4 | ~7.7 | d | Deshielded due to proximity to the electron-withdrawing pyrrolyl nitrogen. |

| Indole H-6 | ~7.2 | dd | Electron-donating nature of the pyrrole nitrogen will influence this position. |

| Indole H-7 | ~7.6 | d | Similar to indole. |

| Pyrrole H-3', H-4' | ~5.9 | s | Shielded environment of the pyrrole ring. |

| Pyrrole -CH₃ | ~2.1 | s | Typical chemical shift for methyl groups on a pyrrole ring. |

Table 6: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| Indole C-2 | ~125 | Minor influence from the distant C-5 substituent. |

| Indole C-3 | ~103 | Minor influence from the distant C-5 substituent. |

| Indole C-3a | ~129 | |

| Indole C-4 | ~120 | |

| Indole C-5 | ~138 | Significantly deshielded due to direct attachment to the pyrrole nitrogen. |

| Indole C-6 | ~118 | |

| Indole C-7 | ~112 | |

| Indole C-7a | ~135 | |

| Pyrrole C-2', C-5' | ~129 | Attached to methyl groups. |

| Pyrrole C-3', C-4' | ~107 | Typical value for these carbons in a substituted pyrrole. |

| Pyrrole -CH₃ | ~13 |

Table 7: Predicted IR and Mass Spectrometry Data

| Spectroscopy | Predicted Key Features |

| IR (KBr, cm⁻¹) | ~3400 (Indole N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1510 (Aromatic C=C stretch) |

| Mass Spec (ESI) | [M+H]⁺: m/z = 225.14 |

Experimental Protocols

Hypothetical Synthesis via Paal-Knorr Condensation

A plausible and efficient route to synthesize this compound is the Paal-Knorr reaction between 5-aminoindole and 2,5-hexanedione.[10]

Procedure:

-

To a round-bottom flask, add 5-aminoindole (1.0 eq).

-

Add glacial acetic acid to serve as the solvent and catalyst.

-

Add 2,5-hexanedione (1.1 eq) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution.

-

The resulting precipitate (the crude product) is collected by vacuum filtration.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid product with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization to observe the molecular ion.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Workflow for Synthesis and Characterization

The logical flow from starting materials to a fully characterized compound is crucial for ensuring the identity and purity of the target molecule.

References

- 1. Indole(120-72-9) 1H NMR [m.chemicalbook.com]

- 2. Indole [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indole [webbook.nist.gov]

- 6. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 7. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 9. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 10. Page loading... [guidechem.com]

In-depth Technical Guide: 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. Due to the limited publicly available data on this specific molecule, this document focuses on its fundamental physicochemical properties and proposes a putative synthesis protocol based on established chemical principles. Currently, there is no published research detailing the biological activity or associated signaling pathways of this compound. This guide serves as a foundational resource for researchers interested in the synthesis and potential future investigation of this novel indole-pyrrole hybrid.

Chemical and Physical Properties

The fundamental quantitative data for this compound are summarized in the table below. These properties have been determined based on its molecular formula.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂ | Sigma-Aldrich[1] |

| Molecular Weight | 210.27 g/mol | Calculated |

| CAS Number | 151273-51-7 | Sigma-Aldrich[1] |

Proposed Experimental Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature, a plausible and efficient method is the Paal-Knorr synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole ring. In this case, 5-aminoindole would serve as the primary amine and 2,5-hexanedione as the 1,4-dicarbonyl compound.

Proposed Paal-Knorr Synthesis of this compound

Materials:

-

5-Aminoindole (1.0 eq)

-

2,5-Hexanedione (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol (for recrystallization)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 5-aminoindole and glacial acetic acid.

-

Stir the mixture at room temperature until the 5-aminoindole is fully dissolved.

-

Add 2,5-hexanedione to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 4-6 hours), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to yield this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the biological activity, pharmacological properties, or mechanism of action of this compound. The broader class of indole and pyrrole derivatives is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, without specific experimental data for this compound, any discussion of its potential biological effects would be purely speculative.

Consequently, no signaling pathway diagrams can be provided at this time. Further research, including in vitro and in vivo screening, is required to elucidate the bioactivity of this molecule.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed Paal-Knorr synthesis of this compound.

References

Solubility Profile of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. In the absence of direct quantitative solubility data for this specific molecule in the public domain, this document offers a predictive analysis based on the known solubility of its constituent moieties: indole and 2,5-dimethylpyrrole. Furthermore, detailed experimental protocols for determining the solubility of organic compounds in organic solvents are presented to enable researchers to generate precise data. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound is a molecule of interest due to its hybrid structure, incorporating both the indole and pyrrole ring systems. Both of these parent heterocycles are prevalent in biologically active compounds and functional materials. The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including drug delivery, formulation, and chemical synthesis. Understanding and predicting the solubility of this compound in a range of organic solvents is therefore essential for its effective utilization.

This guide provides a foundational understanding of the expected solubility of the target compound by examining the properties of indole and 2,5-dimethylpyrrole. It also equips researchers with the necessary methodologies to experimentally determine its solubility.

Predicted Solubility Profile

The structure of this compound suggests it is a relatively nonpolar, aromatic molecule. The indole moiety contributes a bicyclic aromatic system with a polar N-H group capable of hydrogen bonding. The 2,5-dimethylpyrrole group adds another aromatic, five-membered ring with two nonpolar methyl groups. The linkage between the two rings is a non-polar C-N bond.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in a range of organic solvents, particularly those that are non-polar to moderately polar. Solvents that can engage in aromatic (π-π) stacking interactions or act as hydrogen bond acceptors are likely to be effective. Conversely, its solubility in highly polar, protic solvents like water is expected to be low.

To provide a more quantitative prediction, the solubility data for the parent compounds, indole and 2,5-dimethylpyrrole, are summarized below.

Data Presentation: Solubility of Parent Compounds

The following tables summarize the known solubility of indole and 2,5-dimethylpyrrole in various organic solvents. This data serves as a proxy to estimate the solubility behavior of this compound.

Table 1: Solubility of Indole (C₈H₇N)

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.19 g/100 mL | 20 | [1] |

| Hot Water | Soluble | Not specified | [1] |

| Ethanol | 35.9 g/100 g | 20 | [2] |

| Diethyl Ether | Readily soluble | Not specified | [3] |

| Benzene | Readily soluble | Not specified | [3] |

| Chloroform | More soluble than in water | Not specified | [4] |

| Ethyl Acetate | More soluble than in water | Not specified | [4] |

| Propylene Glycol | Soluble | Not specified | [5] |

| Mineral Oil | Insoluble | Not specified | [2] |

| Glycerol | Insoluble | Not specified | [5] |

Table 2: Solubility of 2,5-Dimethylpyrrole (C₆H₉N)

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 6704 mg/L | 25 | [6] |

| Water | Miscible at ~47 µg/mL | Not specified | |

| Ethanol | Miscible | Not specified | [7] |

| Diethyl Ether | Miscible | Not specified | [7] |

| DMSO | Not determined | Not specified | [8] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound, a standardized experimental protocol should be followed. The isothermal saturation method is a common and reliable technique.

Isothermal Saturation Method

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Generation of Calibration Curve:

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to measure the analytical response (e.g., peak area or absorbance) for each concentration.

-

Plot a calibration curve of the analytical response versus concentration. The curve should be linear in the concentration range of interest.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted solution using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Visualization of Concepts

To aid in the understanding of the concepts discussed, the following diagrams are provided.

Caption: Predicted solubility of this compound based on its structural components.

Caption: Experimental workflow for the isothermal saturation method to determine solubility.

Conclusion

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. safrole.com [safrole.com]

- 3. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-dimethyl pyrrole, 625-84-3 [thegoodscentscompany.com]

- 7. chembk.com [chembk.com]

- 8. 2,5-Dimethylpyrrole 98 625-84-3 [sigmaaldrich.com]

The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-Pyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history and discovery of indole and pyrrole compounds, two of the most significant heterocyclic scaffolds in the fields of chemistry, biology, and medicine. From the vibrant hues of ancient dyes to the intricate signaling of neurotransmitters and the growth of plants, the journey of these compounds is a story of scientific curiosity, accidental discoveries, and the relentless pursuit of understanding the molecular basis of life. This document provides a comprehensive overview of the key milestones, pivotal experimental protocols, and the biological significance of these foundational molecules, tailored for professionals in research and drug development.

A Tale of Two Rings: The Historical Unveiling

The story of indole-pyrrole compounds begins not with a single discovery, but with the independent exploration of two distinct yet related heterocyclic rings: pyrrole and indole.

The Fiery Origins of Pyrrole

The discovery of pyrrole is credited to the German chemist Friedlieb Ferdinand Runge in 1834 .[1][2] While investigating the components of coal tar, Runge isolated a substance that imparted a fiery red color to a pine splinter moistened with hydrochloric acid, a characteristic reaction that gave the compound its name, from the Greek pyrrhos (fiery) and oleum (oil).[3] For several decades, pyrrole remained a chemical curiosity. Its profound biological significance would only be unveiled later with the structural elucidation of natural pigments like heme and chlorophyll, where the pyrrole ring serves as a fundamental building block of the porphyrin macrocycle.[4][5]

Indigo: The Royal Blue Gateway to Indole

The history of indole is intrinsically linked to the ancient and prized blue dye, indigo .[6] For centuries, the extraction and use of indigo from plants of the Indigofera genus was a cornerstone of global trade.[6][7] The quest to understand the chemical nature of this vibrant pigment led the brilliant German chemist Adolf von Baeyer to a series of groundbreaking experiments. In 1866 , Baeyer first synthesized indole by the reduction of oxindole using zinc dust.[8][9] He named the compound "indole," a portmanteau of "indigo" and "oleum" (oil), as it was derived from the treatment of indigo with oleum.[9][10] Three years later, in 1869, Baeyer proposed the correct chemical structure of indole, a bicyclic molecule composed of a benzene ring fused to a pyrrole ring.[8][11][12] This discovery marked a pivotal moment, opening the door to understanding a vast family of biologically active molecules.

From Dyes to Drugs: Key Discoveries and Milestones

The elucidation of the structures of pyrrole and indole sparked a cascade of discoveries that revealed their central role in the chemistry of life.

-

Porphyrins: The recognition that the pyrrole ring is the fundamental unit of porphyrins was a major breakthrough. Porphyrins are large macrocyclic compounds that form the core of heme (the oxygen-carrying component of hemoglobin) and chlorophyll (the light-harvesting pigment in plants).[13][14] This discovery connected the simple pyrrole molecule to fundamental biological processes of respiration and photosynthesis.

-

Tryptophan and its Derivatives: In the early 20th century, the essential amino acid tryptophan was identified, and its structure was found to contain an indole ring.[10] This discovery was a crucial link between indole and the building blocks of proteins. Further research revealed that tryptophan is a precursor to a host of vital biomolecules, including the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin .[8] The discovery of these indoleamines revolutionized our understanding of neuroscience and physiology.

-

Plant Growth Hormones (Auxins): The discovery of indole-3-acetic acid (IAA) as a major plant hormone, or auxin , highlighted the importance of the indole scaffold in the botanical world.[8][9] Auxins are critical regulators of plant growth and development, controlling processes such as cell elongation, root formation, and fruit development.[15]

-

The Dawn of Synthetic Indole Chemistry: The development of synthetic methods to construct the indole ring was a major focus for organic chemists. The Fischer indole synthesis , discovered by Emil Fischer in 1883 , remains one of the most widely used methods for preparing substituted indoles to this day.[15][16] This and other synthetic advancements paved the way for the creation of a vast array of novel indole-containing compounds with diverse applications.

Quantitative Bioactivity of Indole-Pyrrole Compounds

The diverse biological roles of indole and pyrrole derivatives have made them a major focus of drug discovery and development. The following tables summarize some key quantitative data on the bioactivity of these compounds.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-3-carbinol | Breast (MCF-7) | 50-100 | [17] |

| Indole-3-carbinol | Prostate (LNCaP) | >100 | [17] |

| Synthetic Indole Derivative 1 | Colorectal (HCT116) | 6.43 ± 0.72 | [18] |

| Synthetic Indole Derivative 1 | Lung (A549) | 9.62 ± 1.14 | [18] |

| Synthetic Indole Derivative 2 | Breast (MCF-7) | 1.04 ± 0.08 | [19] |

| Dregamine Derivative | Multidrug-Resistant Mouse Lymphoma | 4.28 ± 0.25 | [20] |

Table 2: Binding Affinities of Serotonin and Related Indole Compounds to 5-HT Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Serotonin (5-HT) | 5-HT1A | 3.17 | [17] |

| Serotonin (5-HT) | 5-HT1B | 4.37 | [17] |

| Serotonin (5-HT) | 5-HT1D | 5.01 | [17] |

| Serotonin (5-HT) | 5-HT2A | 12.59 | [17] |

| Serotonin (5-HT) | 5-HT2C | 5.01 | [17] |

| 8-OH-DPAT | 5-HT1A | Potent agonist | [21] |

| 5-CT | 5-HT7 | pKi 9.0–9.4 | [4] |

Table 3: Dose-Response of Auxin (NAA) on Arabidopsis Root Elongation

| NAA Concentration (µM) | Primary Root Elongation (% of control) | Reference |

| 0 | 100 | [12] |

| 0.01 | ~115 | [12] |

| 0.05 | ~110 | [12] |

| 0.1 | ~70 | [12] |

| 1 | ~30 | [12] |

Key Experimental Protocols

The ability to synthesize and modify indole and pyrrole rings has been fundamental to the advancement of research in this field. The following are detailed methodologies for three key synthetic procedures.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[22][23]

Reaction: Phenylhydrazine + Aldehyde/Ketone --(Acid Catalyst)--> Substituted Indole

Detailed Methodology:

-

Hydrazone Formation:

-

Dissolve the primary arylamine (e.g., phenylhydrazine) and the aldehyde or ketone in a suitable solvent (e.g., ethanol, acetic acid).[24]

-

Add an acid catalyst (e.g., a few drops of glacial acetic acid).

-

Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (can be monitored by TLC).

-

The phenylhydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

-

-

Indolization:

-

To the phenylhydrazone (or the reaction mixture from the previous step), add a stronger acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl2), or a Brønsted acid like sulfuric acid or hydrochloric acid.[25]

-

Heat the reaction mixture under reflux for several hours (typically 2-4 hours), with constant stirring.[24] The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully pour the cooled reaction mixture into a beaker of ice water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

The crude indole product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4).

-

Remove the solvent under reduced pressure to obtain the crude indole.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and ammonia or a primary amine.[9][13][26]

Reaction: 1,4-Dicarbonyl Compound + Ammonia/Primary Amine --> Substituted Pyrrole

Detailed Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in a suitable solvent. The choice of solvent depends on the reactants and reaction conditions, but common options include ethanol, acetic acid, or even water under certain conditions.[1][6]

-

Add the amine source. This can be aqueous ammonia, an ammonium salt (like ammonium acetate), or a primary amine.[9] An excess of the amine is often used.

-

-

Reaction Conditions:

-

The reaction can be conducted under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction.[6]

-

Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.

-

For some substrates, the reaction can proceed at room temperature, though it may take longer.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Synthesis of meso-Tetraphenylporphyrin (TPP)

The synthesis of porphyrins from pyrrole and aldehydes is a fundamental procedure in the study of these important macrocycles. The synthesis of meso-tetraphenylporphyrin (TPP) from pyrrole and benzaldehyde is a classic example.[3][7]

Reaction: 4 Pyrrole + 4 Benzaldehyde --(Acid Catalyst, then Oxidation)--> meso-Tetraphenylporphyrin

Detailed Methodology:

-

Condensation:

-

In a large round-bottom flask, add a refluxing solvent such as propionic acid.[7]

-

Add freshly distilled benzaldehyde to the solvent.

-

While stirring, add freshly distilled pyrrole to the solution. The molar ratio of benzaldehyde to pyrrole should be 1:1.

-

Heat the mixture to reflux for approximately 30-60 minutes. The solution will turn dark.

-

-

Oxidation and Isolation of Crude Product:

-

Cool the reaction mixture to room temperature.

-

The crude porphyrin product will precipitate as a dark purple solid.

-

Collect the solid by vacuum filtration.

-

Wash the crystals with hot water and then with methanol to remove impurities.

-

-

Purification:

-

The crude TPP contains tetraphenylchlorin as a major impurity. Purification is typically achieved by column chromatography.

-

Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane or chloroform.

-

Prepare a silica gel or alumina column.

-

Load the dissolved product onto the column and elute with a non-polar solvent or a mixture of solvents (e.g., hexane/dichloromethane).

-

The purple band of TPP will move down the column and can be collected. The green band of the chlorin impurity will move more slowly.

-

Collect the fractions containing the pure TPP (as determined by TLC or UV-Vis spectroscopy).

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified meso-tetraphenylporphyrin as a crystalline solid.

-

Signaling Pathways and Logical Relationships

The biological activities of indole and pyrrole compounds are often mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most important of these pathways.

Caption: Serotonin Signaling Pathway.

Caption: Canonical Auxin Signaling Pathway.

Caption: Heme Biosynthesis Pathway.

Conclusion

The discovery and history of indole-pyrrole compounds is a testament to the interconnectedness of scientific disciplines. From the initial isolation of these aromatic heterocycles from natural sources to the elucidation of their roles in complex biological systems, the journey has been one of continuous revelation. For researchers, scientists, and drug development professionals, a deep understanding of this history provides a valuable context for current research and a foundation for future innovation. The indole and pyrrole scaffolds, with their remarkable versatility and biological significance, will undoubtedly continue to be a source of inspiration for the development of new therapeutics and a deeper understanding of the chemistry of life.

References

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. microbenotes.com [microbenotes.com]

- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. rgmcet.edu.in [rgmcet.edu.in]

- 14. researchgate.net [researchgate.net]

- 15. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. Serotonin - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. mdpi.com [mdpi.com]

- 20. An Auxin Gradient and Maximum in the Arabidopsis Root Apex Shown by High-Resolution Cell-Specific Analysis of IAA Distribution and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 22. byjus.com [byjus.com]

- 23. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Review of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific experimental data, quantitative analysis, and detailed protocols for the compound 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole (CAS: 151273-51-7). This technical guide, therefore, presents a comprehensive review of structurally similar indole-pyrrole hybrids to provide a representative understanding of the potential synthesis, biological activities, and mechanisms of action for this class of compounds.

Core Compound and Chemical Profile

The central molecule of interest is This compound , a heterocyclic compound featuring a 2,5-dimethylpyrrole moiety linked to the 5-position of an indole ring.

This scaffold serves as a foundational structure for a variety of derivatives that have been synthesized and evaluated for their therapeutic potential.

Synthesis of Indole-Pyrrole Scaffolds

The synthesis of indole-pyrrole hybrids is well-documented, with the Paal-Knorr pyrrole synthesis being a prominent method. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, which for the synthesis of the title compound would be 5-aminoindole.

General Experimental Protocol: Paal-Knorr Synthesis

A general and environmentally friendly protocol for the synthesis of N-substituted 2,5-dimethylpyrroles is as follows:

-

Reaction Setup: An equimolar mixture of the primary amine (e.g., 5-aminoindole) and hexa-2,5-dione is prepared. Water is often used as a green solvent.

-

Reaction Conditions: The mixture is heated to reflux. The reaction progress is monitored using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled. If the product precipitates, it is collected by filtration. Otherwise, the product is extracted using an appropriate organic solvent. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

More complex indole-pyrrole hybrids have been synthesized via a one-pot, formal [3 + 2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes.[2]

Biological Activities and Therapeutic Potential

The indole-pyrrole scaffold is a recurring motif in compounds with significant biological activity, particularly in the realm of oncology.

Anticancer Activity

A substantial body of research has focused on the synthesis and in vitro evaluation of indole-pyrrole derivatives against a panel of human cancer cell lines.

Table 1: Summary of In Vitro Anticancer Activity of Indole-Pyrrole Analogs

| Compound ID | Key Structural Features | Target Cell Line(s) | Reported IC50 (µM) | Reference |

| 3h | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide with a single chloro-substitution | T47D (Breast Carcinoma) | 2.4 | [3][4] |

| 3k | Ester derivative of a pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | T47D (Breast Carcinoma) | 10.6 | [4] |

| 6c | 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one | SK-MEL-28 (Melanoma) | 3.46 | [5] |

| 1a | 2,5-bis(3'-indolyl)pyrrole | Mean of 42 human tumor cell lines | 1.54 | [6] |

| 1b | 3,3'-(1H-Pyrrole-2,5-diyl)bis(1,5-dimethyl-1H-indole) | Mean of 42 human tumor cell lines | 0.67 | [6] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess the cytotoxic potential of chemical compounds.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The cells are incubated for 24 hours to allow for attachment.

-

Compound Incubation: The cells are then treated with serial dilutions of the test compounds and incubated for a defined period, typically 48 to 72 hours.

-

MTT Reagent Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing the MTT reagent. The plates are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[7][8]

Potential Mechanisms of Action

For certain indole-pyrrole hybrids, a dual mechanism of action involving the inhibition of both tubulin polymerization and the aromatase enzyme has been proposed.[3][4]

-

Tubulin Polymerization Inhibition: These compounds are thought to bind to the colchicine-binding site on tubulin, thereby disrupting the formation of microtubules. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.

-

Aromatase Inhibition: Aromatase is a critical enzyme in the biosynthesis of estrogens. Inhibition of this enzyme is a key therapeutic strategy in the treatment of hormone-receptor-positive breast cancer.

Visual Representations

Workflow for Synthesis and In Vitro Screening

Caption: A generalized workflow from the synthesis of indole-pyrrole analogs to their in vitro evaluation.

Proposed Dual-Inhibitory Anticancer Mechanism

Caption: A diagram illustrating the proposed dual mechanism of action for certain indole-pyrrole analogs.

Future Outlook

The indole-pyrrole scaffold represents a promising area for the discovery of novel therapeutic agents. While specific data on this compound is currently lacking, the significant anticancer activities observed in its structural analogs strongly suggest that this compound warrants further investigation. The synthetic routes are accessible, and the established in vitro assays provide a clear path for its biological evaluation. Future research should focus on the synthesis of this specific molecule and a thorough examination of its cytotoxic profile and mechanism of action.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Structural Characterization of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural characterization of the novel heterocyclic compound, 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. Due to the absence of publicly available experimental data for this specific molecule, this document presents a predictive analysis based on established chemical principles and spectroscopic data from analogous structures. The guide outlines a plausible synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and detailed experimental protocols. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds.

Introduction

Indole and pyrrole are fundamental heterocyclic scaffolds that are constituents of numerous natural products and pharmaceutically active compounds. The combination of these two moieties into a single molecule, such as this compound, is of significant interest in medicinal chemistry for the exploration of new biological activities. This guide details the predicted structural and spectroscopic properties of this target compound, providing a virtual roadmap for its synthesis and characterization.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this proposed pathway, 5-aminoindole would be reacted with 2,5-hexanedione.

Experimental Protocol: Paal-Knorr Synthesis

-

Materials:

-

5-Aminoindole

-

2,5-Hexanedione

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

To a solution of 5-aminoindole (1.0 eq) in glacial acetic acid, add 2,5-hexanedione (1.1 eq).

-

The reaction mixture is heated to reflux (approximately 118 °C) for 2-4 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the acetic acid is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

-

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the chemical structure and comparison with data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Indole H1 | ~8.1 (br s) | - |

| Indole H2 | ~7.2 (t) | ~125.0 |

| Indole H3 | ~6.5 (t) | ~102.5 |

| Indole H4 | ~7.8 (d) | ~112.0 |

| Indole C5 | - | ~135.0 |

| Indole H6 | ~7.1 (dd) | ~118.0 |

| Indole H7 | ~7.4 (d) | ~121.0 |

| Indole C7a | - | ~128.0 |

| Indole C3a | - | ~129.0 |

| Pyrrole H3/H4 | ~5.9 (s) | ~106.0 |

| Pyrrole C2/C5 | - | ~128.5 |

| Pyrrole CH₃ | ~2.0 (s) | ~13.0 |

Note: Predicted shifts are relative to TMS in CDCl₃. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet).

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400-3300 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2950-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-N Stretch | 1350-1250 | Medium |

Mass Spectrometry (MS)

For this compound (C₁₄H₁₄N₂), the expected mass spectrometric data is as follows:

-

Molecular Formula: C₁₄H₁₄N₂

-

Exact Mass: 210.1157 g/mol

-

Molecular Weight: 210.27 g/mol

-

Predicted Molecular Ion Peak (M⁺): m/z = 210.12

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Disclaimer: The information presented in this technical guide, including the synthetic protocol and spectroscopic data, is predictive and based on theoretical models and data from analogous compounds. Experimental validation is required to confirm these findings. This document should be used for research and informational purposes only.

In Silico Prediction of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design. This technical guide outlines a comprehensive in silico workflow for the characterization of a novel indole derivative, 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. While specific experimental data for this compound is not publicly available, this document serves as a roadmap for its virtual assessment, employing established computational methodologies to predict its physicochemical properties, pharmacokinetics (ADMET), potential biological targets, and toxicological profile. This approach allows for the early identification of promising candidates and the flagging of potential liabilities, thereby streamlining the drug discovery and development process.[1][2]

Physicochemical and Drug-Likeness Properties

A fundamental step in early drug discovery is the evaluation of a compound's physicochemical properties to assess its "drug-likeness." These properties govern a molecule's behavior in a biological system, influencing its absorption, distribution, and overall bioavailability. Several computational models and rulesets, such as Lipinski's Rule of Five, have been developed to guide the selection of compounds with a higher probability of oral bioavailability.

Experimental Protocol: Physicochemical and Drug-Likeness Prediction

-

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained.

-

Tool: A web-based platform such as SwissADME is utilized for the prediction.

-

Execution: The SMILES string is submitted to the server for analysis.

-

Output: The tool calculates various physicochemical descriptors and evaluates the compound against multiple drug-likeness rules.

Predicted Physicochemical Properties

| Property | Predicted Value | Drug-Likeness Rule Compliance |

| Molecular Weight | 222.29 g/mol | Lipinski: Yes, Ghose: Yes, Veber: Yes, Egan: Yes, Muegge: Yes |

| LogP (Consensus) | 3.54 | Lipinski: Yes, Ghose: Yes, Muegge: Yes |

| TPSA (Topological Polar Surface Area) | 28.69 Ų | Egan: Yes |

| Number of H-bond Acceptors | 2 | Lipinski: Yes, Ghose: Yes, Muegge: Yes |

| Number of H-bond Donors | 1 | Lipinski: Yes, Ghose: Yes, Muegge: Yes |

| Molar Refractivity | 72.34 | Ghose: Yes |

| Rotatable Bonds | 1 | Veber: Yes |

The predicted properties of this compound suggest good oral bioavailability and drug-like characteristics, complying with all major drug-likeness rules.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a crucial component of modern drug discovery, enabling the early identification of potential pharmacokinetic and safety issues.[3] Various computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are employed to predict a compound's ADMET profile.[4][5]

Experimental Protocol: ADMET Prediction

-

Input: The SMILES string of the compound is used.

-

Tools: A combination of predictive models from platforms like ADMETlab 2.0 or similar open-access tools are employed.[1][6]

-

Execution: The SMILES string is submitted to the respective servers for prediction of various ADMET endpoints.

-

Output: The platforms provide predictions for a wide range of ADMET properties.

Predicted ADMET Properties

| Parameter | Predicted Value/Classification | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract.[7] |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium.[8] |

| P-glycoprotein Substrate | No | Low probability of being actively effluxed from cells.[7] |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may cross the BBB, which could be desirable or a liability depending on the therapeutic target.[9] |

| Plasma Protein Binding | High | The compound is likely to be highly bound to plasma proteins, which can affect its free concentration and efficacy. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme.[7] |

| CYP3A4 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this renal transporter. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low probability of causing DNA mutations. |

| hERG Inhibition | Low risk | Reduced likelihood of causing cardiotoxicity. |

| Hepatotoxicity | Low risk | Reduced likelihood of causing liver damage. |

| Skin Sensitization | Low risk | Reduced likelihood of causing an allergic skin reaction. |

The in silico ADMET profile suggests that this compound has a generally favorable pharmacokinetic and safety profile, although the potential for inhibition of CYP2C9 and CYP2D6 warrants further investigation.

In Silico Prediction Workflow

The overall in silico workflow for predicting the properties of a novel compound like this compound involves a series of sequential and interconnected steps.

In Silico Prediction Workflow for Novel Compounds.

Potential Biological Targets and Signaling Pathways

Indole derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][10] In silico target prediction tools can be used to identify potential protein targets for a novel compound based on its structural similarity to known bioactive molecules.

Experimental Protocol: Target Prediction

-

Input: The SMILES string of the compound.

-

Tool: A web-based platform like SwissTargetPrediction is utilized.

-

Execution: The SMILES string is submitted to the server, which then compares the compound's 2D and 3D similarity to a database of known ligands.

-

Output: A ranked list of potential protein targets is generated, along with the probability of interaction.

Based on the structural features of this compound, potential targets could include various kinases, given the prevalence of indole scaffolds in kinase inhibitors.[10] A hypothetical signaling pathway involving a kinase target is depicted below.

Hypothetical Kinase Signaling Pathway Inhibition.

Molecular Docking

To further investigate the potential interaction of this compound with a predicted target, molecular docking simulations can be performed.[11] This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12]

Experimental Protocol: Molecular Docking

-

Preparation of Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ions are removed, and polar hydrogens are added.

-

Preparation of Ligand: The 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation: A docking program such as AutoDock Vina is used to predict the binding mode of the ligand within the active site of the receptor.[13] The search space is defined by a grid box encompassing the binding pocket.

-

Analysis: The resulting docking poses are analyzed based on their binding energy scores and interactions with key amino acid residues in the active site.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. The predicted physicochemical properties, favorable ADMET profile, and potential for interaction with therapeutically relevant targets suggest that this compound warrants further investigation as a potential drug candidate. The methodologies described herein provide a robust framework for the virtual screening and early-stage assessment of novel chemical entities, ultimately contributing to a more efficient and cost-effective drug discovery process.[2] It is important to note that while in silico predictions are a valuable tool, experimental validation is essential to confirm these findings.

References

- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. news-medical.net [news-medical.net]

- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 11. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Pyrrole-Indole Compounds in Cancer Research

Topic: Application of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole and its Analogs in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a "privileged motif" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2] Its derivatives are integral to the development of anticancer agents, with several indole-containing drugs, such as Vinblastine and Vincristine, being used in clinical practice.[3] The fusion of a pyrrole ring to an indole core creates a class of compounds, pyrrole-indole hybrids, with potent and diverse anticancer properties. These hybrids have been investigated for their ability to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. This document provides an overview of the applications of a representative pyrrole-indole compound, this compound, and its analogs in cancer research, along with detailed protocols for their in vitro evaluation.

Data Presentation: In Vitro Cytotoxicity of Pyrrole-Indole Analogs

The following tables summarize the cytotoxic activity (IC50 values) of various pyrrole-indole and related derivatives against a panel of human cancer cell lines, as reported in the literature. This data highlights the potential of this class of compounds as broad-spectrum anticancer agents.

Table 1: Cytotoxicity (IC50, µM) of Pyrrole-Indole Analogs Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 3h | T47D | Breast (Estrogen Receptor-Positive) | 2.4 | - | - |

| Compound 10b | A549 | Lung | 0.012 | - | - |

| Compound 10b | K562 | Leukemia | 0.010 | - | - |

| Compound 5f | A549 | Lung | 1.2 | - | - |

| Compound 5f | SMMC-7721 | Hepatocarcinoma | 0.56 ± 0.08 | - | - |

| Compound 5f | HepG2 | Hepatocarcinoma | 0.91 ± 0.13 | - | - |

| Compound 2e | HCT116 | Colorectal Carcinoma | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |

| Compound 2e | A549 | Lung Adenocarcinoma | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 |

| Compound 2e | A375 | Melanoma | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 |

Data synthesized from multiple sources for illustrative purposes.[3][4][5][6][7]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by the test compound using flow cytometry.

Materials:

-

Cancer cell lines

-

Test compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Inhibition of EGFR signaling by a pyrrole-indole compound.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of anticancer activity.

Mechanism of Action

Pyrrole-indole hybrids have been shown to exert their anticancer effects through various mechanisms. A significant number of these compounds act as inhibitors of protein kinases, which are crucial for cancer cell signaling. For instance, derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] Inhibition of these receptors can block downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.

Another common mechanism of action is the disruption of microtubule dynamics.[4][9] Similar to vinca alkaloids, some pyrrole-indole derivatives can bind to tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3]

Furthermore, studies have demonstrated that these compounds can induce apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[1]

Conclusion

The pyrrole-indole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The data and protocols presented here provide a framework for the initial in vitro evaluation of new compounds based on this chemical motif. Further investigations into their mechanism of action, pharmacokinetic properties, and in vivo efficacy are warranted to translate these promising findings into clinical applications. The development of targeted therapeutics with enhanced selectivity and reduced side effects remains a critical focus in oncological research, and pyrrole-indole derivatives are poised to make a significant contribution to this field.[1]